Dechloroethyl phosphoramide mustard
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C2H8ClN2O2P |
|---|---|
Molecular Weight |
158.52 g/mol |
IUPAC Name |
amino-(2-chloroethylamino)phosphinic acid |
InChI |
InChI=1S/C2H8ClN2O2P/c3-1-2-5-8(4,6)7/h1-2H2,(H4,4,5,6,7) |
InChI Key |
XECSHQDXZGWIQD-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)NP(=O)(N)O |
Synonyms |
dechloroethyl phosphoramide mustard dePM compound |
Origin of Product |
United States |
Enzymatic Biogenesis and Inactivation Pathways of Dechloroethyl Phosphoramide Mustard
Role of Specific Cytochrome P450 Isoforms in N-Dechloroethylation
The N-dechloroethylation of cyclophosphamide (B585) and ifosfamide (B1674421) is catalyzed by several cytochrome P450 isoforms, with CYP3A4 and CYP2B6 playing the most significant roles. nih.govnih.gov
CYP3A4 is a major enzyme responsible for the N-dechloroethylation of both cyclophosphamide and ifosfamide. pharmgkb.orgnih.gov Studies have shown that CYP3A4 exhibits the highest activity in this metabolic pathway for both drugs. nih.gov For cyclophosphamide, CYP3A4 is estimated to be responsible for at least 95% of the N-dechloroethylation that occurs in human liver microsomes. nih.gov In the case of ifosfamide, CYP3A4 contributes to approximately 70% of its N-dechloroethylation, although this can vary depending on the individual's enzyme levels. nih.gov The metabolism of ifosfamide by CYP3A4 can also lead to the formation of more toxic metabolites. pharmgkb.org
While CYP3A4 is the primary enzyme in N-dechloroethylation, CYP2B6 also plays a notable role, particularly in the metabolism of ifosfamide. nih.govnih.gov CYP2B6 displays significant N-dechloroethylation activity towards ifosfamide, but its activity with cyclophosphamide is much lower. nih.gov For ifosfamide, CYP2B6 can be responsible for 10-70% of its N-dechloroethylation, depending on the hepatic content of the enzyme. nih.gov Interestingly, selective inhibition of CYP2B6 has been suggested as a potential strategy to reduce the formation of toxic N-dechloroethylated metabolites of ifosfamide. nih.gov Other CYP isoforms, including CYP2C9 and CYP2C19, have been shown to have minimal to no involvement in the N-dechloroethylation of ifosfamide. nih.gov
Role of Specific Cytochrome P450 Isoforms in N-Dechloroethylation
Mechanistic Aspects of Dechloroethylation Reaction
The N-dechloroethylation of cyclophosphamide and ifosfamide is an oxidative metabolic process. This reaction involves the removal of a chloroethyl group from the nitrogen atom of the oxazaphosphorine ring. nih.govnih.gov This process competes with the 4-hydroxylation pathway, which is responsible for the bioactivation of these drugs. pharmgkb.org The N-dechloroethylation reaction leads to the formation of dechloroethyl phosphoramide (B1221513) mustard and a byproduct, chloroacetaldehyde (B151913). nih.gov
Molecular and Biochemical Characterization of Dechloroethyl Phosphoramide Mustard
Absence or Attenuation of Alkylating Activity
The alkylating activity of dePM is significantly attenuated compared to its bifunctional counterpart, phosphoramide (B1221513) mustard. researchgate.net This difference in reactivity is a direct consequence of its chemical structure.
Dechloroethyl phosphoramide mustard is a monofunctional alkylating agent. researchgate.net This means it possesses only one reactive chloroethyl group capable of forming a covalent bond with nucleophilic sites on biomolecules like DNA. In contrast, phosphoramide mustard is a bifunctional alkylating agent, featuring two chloroethyl groups. researchgate.net This bifunctionality is a critical requirement for the formation of interstrand and intrastrand cross-links in DNA, a key mechanism for the cytotoxic effects of many alkylating anticancer drugs. nih.gov The single reactive arm of dePM allows it to alkylate a single site on a DNA strand, but it cannot form the cross-links that are a hallmark of bifunctional mustards. researchgate.netnih.gov This fundamental structural difference underlies the attenuated biological activity of dePM.
On an equimolar basis, dePM is less mutagenic than the bifunctional phosphoramide mustard (PM). researchgate.net While both compounds can induce mutations, the nature and frequency of these mutations differ significantly. In one study using a shuttle vector mutagenesis assay, about 70% of the mutations induced by dePM were single base substitutions. In contrast, single base substitutions accounted for only about 50% of the mutations from PM treatment, with a higher prevalence of single base deletions and insertions. researchgate.net
The following table summarizes the comparative mutagenic profiles of dePM and PM.
| Feature | This compound (dePM) | Phosphoramide Mustard (PM) |
| Functionality | Monofunctional Alkylating Agent | Bifunctional Alkylating Agent |
| DNA Cross-linking | No | Yes |
| Relative Mutagenicity | Less mutagenic than PM on an equimolar basis. researchgate.net | More mutagenic than dePM on an equimolar basis. researchgate.net |
| Primary Mutation Type | Single Base Substitutions (~70%) | Single Base Substitutions (~50%), Deletions, and Insertions |
Interactions with Cellular Components (non-toxicological, mechanistic)
As a metabolite of cyclophosphamide (B585), dePM is part of a complex metabolic cascade that can influence cellular processes. mdpi.compharmgkb.org While its direct, non-toxicological interactions are less characterized than its alkylating effects, its chemical nature suggests potential for certain cellular interactions.
Analytical Methodologies for Research Quantification of Dechloroethyl Phosphoramide Mustard
Chromatography-Mass Spectrometry Techniques
Chromatography coupled with mass spectrometry stands as the cornerstone for the analysis of dechloroethyl phosphoramide (B1221513) mustard, offering high selectivity and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas chromatography-mass spectrometry (GC-MS) is a well-established method for the analysis of volatile and thermally stable compounds. s4science.at For non-volatile compounds like dechloroethyl phosphoramide mustard, derivatization is a necessary step to increase volatility and thermal stability, making them amenable to GC-MS analysis. citius.technology This technique combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry. cdc.gov
In a typical GC-MS workflow, the derivatized analyte is introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. s4science.at The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, allowing for definitive identification and quantification. nih.gov The use of an internal standard, such as a deuterated analog of the analyte, is common practice to improve the accuracy and precision of the quantification. cdc.gov
Table 1: Representative GC-MS Conditions for Mustard Compound Analysis
| Parameter | Condition |
|---|---|
| Gas Chromatograph | Clarus® 680 |
| Column | 60 m x 0.25 mm x 1.0 µm Elite-5MS |
| Oven Program | 35 °C for 5 min, then 6 °C/min to 245 °C |
| Injector | Programmable Split Splitless (PSS) |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Methodologies
High-performance liquid chromatography-mass spectrometry (HPLC-MS) has become a primary tool for the analysis of this compound and other non-volatile metabolites in biological fluids. nih.govnih.gov This technique is particularly advantageous as it often does not require derivatization, thus simplifying sample preparation. HPLC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govolemiss.edu
In HPLC-MS analysis, the sample is injected into a liquid stream (mobile phase) and passes through a column packed with a stationary phase. The separation of analytes is based on their differential partitioning between the mobile and stationary phases. nih.gov The eluent from the HPLC column is then introduced into the mass spectrometer's ion source, where the analytes are ionized before mass analysis. nih.gov Tandem mass spectrometry (MS/MS) is frequently employed to enhance selectivity and sensitivity, allowing for the quantification of analytes at very low concentrations in complex matrices like plasma. nih.govnih.gov
Table 2: Example HPLC-MS/MS Parameters for Metabolite Quantification
| Parameter | Condition |
|---|---|
| Chromatography | Chromsystems C18 reverse-phase column (50 mm × 4.6 mm, 3.2 µm) |
| Mobile Phase | Eluent A: 2 mM ammonium (B1175870) acetate (B1210297) in water with 2% formic acid Eluent B: 100% acetonitrile |
| Flow Rate | 1 ml/min |
| Detection | Tandem Mass Spectrometry (LC-MS/MS) |
Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QTOFMS)
Ultra-performance liquid chromatography (UPLC) coupled with electrospray ionization (ESI) and quadrupole time-of-flight mass spectrometry (QTOF-MS) represents a significant advancement in analytical technology. nih.govxiandele.com UPLC utilizes columns with smaller particle sizes (typically sub-2 µm), resulting in higher resolution, improved sensitivity, and faster analysis times compared to conventional HPLC. nih.gov
The ESI source gently ionizes the analytes eluting from the UPLC column, making it suitable for a wide range of compounds, including polar and thermally labile molecules. ua.edu The QTOF mass analyzer combines a quadrupole, which can be used for precursor ion selection, with a time-of-flight analyzer that provides high-resolution and accurate mass measurements. ua.eduyoutube.com This capability is invaluable for the confident identification of unknown metabolites and for achieving high specificity in quantitative studies. nih.govnih.gov
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Identification and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. jchps.comslideshare.net While not typically used for routine quantification in complex biological matrices due to its lower sensitivity compared to mass spectrometry, NMR is indispensable for the unambiguous identification and structural elucidation of novel metabolites or for confirming the structure of synthesized reference standards. researchgate.netscispace.com
¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. jchps.comresearchgate.net Advanced 2D-NMR techniques, such as COSY and HMBC, can be used to establish the connectivity between atoms, allowing for the complete structural assignment of a molecule. researchgate.net
Sample Preparation and Derivatization Strategies for Metabolite Analysis
The analysis of this compound in biological matrices necessitates effective sample preparation to remove interfering substances and concentrate the analyte of interest. nih.gov Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). citius.technologynih.gov
Derivatization, the chemical modification of an analyte, is often employed to improve its analytical properties. citius.technology For GC-MS analysis, derivatization is crucial to increase the volatility and thermal stability of polar metabolites like this compound. For LC-MS, derivatization can be used to enhance ionization efficiency and improve chromatographic retention. nih.gov
Development and Validation of Quantitative Assays in Research Matrices (e.g., microsomal incubations, in vitro systems, animal models)
The development and validation of a quantitative assay are critical to ensure the reliability and accuracy of the data generated in research studies. nih.govresearchgate.net This process involves a series of experiments to assess the performance of the analytical method in the specific matrix of interest, such as microsomal incubations, cell culture media, or animal plasma. nih.govresearchgate.net
Key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov
Accuracy: The closeness of the measured concentration to the true concentration. nih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. nih.gov
Linearity and Range: The concentration range over which the assay is accurate, precise, and linear. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. nih.gov
A successfully validated assay provides confidence that the measured concentrations of this compound are accurate and reproducible, enabling meaningful interpretation of research findings. researchgate.net
Method Sensitivity, Selectivity, and Reproducibility in Research Contexts
The accurate quantification of this compound and its parent compounds in biological matrices is paramount for pharmacokinetic studies and for understanding their mechanisms of action. In the research context, a variety of sophisticated analytical methodologies are employed, with mass spectrometry-based techniques being the gold standard due to their high sensitivity and selectivity.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a predominant method for the quantification of phosphoramide mustards and their metabolites. nih.govresearchgate.netnih.govnih.gov These methods are rigorously validated to ensure their reliability and reproducibility. Key validation parameters include the lower limit of quantification (LLOQ), linearity, accuracy, and precision (both intra- and inter-day).
For instance, a validated LC-MS/MS method for the quantification of phosphoramide mustard (PAM), a closely related analogue of this compound, in human plasma demonstrated excellent sensitivity with an LLOQ of 50 ng/ml. prinsesmaximacentrum.nl The assay was linear over a wide concentration range, and the accuracy and precision were well within the accepted limits of bioanalytical method validation guidelines. prinsesmaximacentrum.nl Another study utilizing LC-MS/MS for PAM quantification reported an even lower LLOQ of 33 pmol g⁻¹ Hb, showcasing the remarkable sensitivity of modern instrumentation. nih.govnih.gov
Gas chromatography-mass spectrometry (GC-MS) has also been a valuable tool for the analysis of these compounds. nih.govnih.gov Early methods based on GC with chemical ionization mass spectrometry were developed to quantify cyclophosphamide (B585) and its key metabolites, including phosphoramide mustard, in patient plasma and urine. nih.gov These methods provided the necessary sensitivity and specificity to track the metabolic fate of the parent drug.
The selectivity of these methods is crucial to differentiate the analyte of interest from endogenous matrix components and other structurally similar metabolites. The use of techniques like selected reaction monitoring (SRM) in tandem mass spectrometry provides a high degree of selectivity, minimizing the risk of interference. nih.gov
Reproducibility is ensured through the use of internal standards, typically stable isotope-labeled analogues of the analyte, which compensate for variations in sample preparation and instrument response. researchgate.net The precision of these methods is generally high, with coefficients of variation (CV) for intra- and inter-day assays typically below 15%. nih.govnih.govnih.gov
While specific validated methods for the direct quantification of this compound are not extensively detailed in publicly available literature, the well-established methods for the parent compounds, ifosfamide (B1674421) and cyclophosphamide, and their other key metabolites like phosphoramide mustard, provide a strong foundation. nih.govnih.gov The analytical principles and validation strategies employed for these related compounds are directly applicable to the development of robust and reliable assays for this compound.
Table 1: Performance Characteristics of a Validated HPLC Method for Phosphoramide Mustard Quantification
| Parameter | Value | Reference |
|---|---|---|
| Lower Limit of Quantification (LLOQ) | 50 ng/ml | prinsesmaximacentrum.nl |
| Limit of Detection (LOD) | 40 ng/ml | prinsesmaximacentrum.nl |
| Linearity Range | 50 - 10,000 ng/ml | prinsesmaximacentrum.nl |
| Within-day Precision (CV) | < 11% | prinsesmaximacentrum.nl |
| Between-day Precision (CV) | < 11% | prinsesmaximacentrum.nl |
| Accuracy | 100 - 106% | prinsesmaximacentrum.nl |
Data based on a high-performance liquid chromatography (HPLC) method with ultraviolet detection.
Table 2: Performance of a Validated LC-MS/MS Method for a Phosphoramide Mustard Biomarker
| Parameter | Value | Reference |
|---|---|---|
| Lower Limit of Quantification (LLOQ) | 33 pmol g⁻¹ Hb | nih.govnih.gov |
| Accuracy | within ±20 % | nih.govnih.gov |
| Repeatability (CV) | < 20 % | nih.govnih.gov |
Data for the quantification of a hemoglobin adduct of phosphoramide mustard.
Radiometric Techniques for Metabolic Tracing
Radiometric techniques are indispensable tools in metabolic research, allowing for the sensitive and specific tracing of drug molecules and their metabolites within biological systems. The use of radiolabeled compounds, such as those containing carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H), provides a powerful means to elucidate the complex metabolic pathways of drugs like ifosfamide, the precursor to this compound. researchgate.net
The general principle involves synthesizing the drug of interest with a radioactive isotope incorporated into a metabolically stable position. researchgate.net When this radiolabeled drug is administered, its distribution, metabolism, and excretion can be tracked by detecting the radioactivity in various tissues and biological fluids over time. This approach is crucial for constructing a complete picture of the drug's fate in the body, including the identification of previously unknown metabolites. researchgate.net
In the context of this compound, radiometric studies would typically involve the administration of radiolabeled ifosfamide. The metabolic pathways of ifosfamide are complex, involving both activation to cytotoxic metabolites and detoxification pathways. pharmgkb.orgpharmgkb.orgresearchgate.net A key metabolic step is N-dechloroethylation, which leads to the formation of dechloroethylifosfamide and subsequently this compound. nih.gov By tracing the radiolabel, researchers can quantify the extent of this and other metabolic pathways, providing insights into the factors that influence the formation of specific metabolites.
While specific studies detailing the use of radiolabeled ifosfamide to trace the formation of this compound are not abundant in the literature, the methodology is well-established. For example, studies have utilized radiolabeled analogues of phosphoramide mustard to investigate their biological properties. In one such study, a novel 2-nitroimidazole (B3424786) phosphoramide mustard was radiolabeled with iodine-125 (B85253) (¹²⁵I) to evaluate its potential as a hypoxia-selective agent. nih.gov Another study reported the radiosynthesis of a technetium-99m (⁹⁹mTc) complex of ifosfamide for potential use in tumor imaging. nih.gov
These examples, although not direct metabolic tracing studies for this compound, illustrate the feasibility and utility of radiometric techniques in this area of research. The data obtained from such studies are invaluable for understanding the pharmacokinetic and pharmacodynamic properties of these compounds and for the development of new and improved therapeutic agents.
Preclinical Research Models for Dechloroethyl Phosphoramide Mustard Studies
In Vitro Systems for Metabolic Characterization
The metabolic pathways of dechloroethyl phosphoramide (B1221513) mustard, a monofunctional derivative of the active metabolite of cyclophosphamide (B585), have been elucidated through various in vitro systems. These models are crucial for understanding the enzymatic processes that influence the compound's biological activity.
Liver microsomes and the S9 fraction, which contains both microsomal and cytosolic enzymes, are fundamental tools for studying the metabolism of xenobiotics. In the context of cyclophosphamide and its analogs, these systems have been instrumental in identifying the key enzymatic players.
The metabolism of cyclophosphamide, the parent compound from which dechloroethyl phosphoramide mustard is conceptually derived, is known to be catalyzed by cytochrome P450 (CYP) enzymes in liver microsomes. The primary activation pathway involves 4-hydroxylation, leading to the formation of 4-hydroxycyclophosphamide (B600793), which exists in equilibrium with its tautomer, aldophosphamide (B1666838). pharmgkb.org This is considered the major pathway, accounting for 70-80% of the dose. nih.gov A competing, minor pathway is N-dechloroethylation, which results in the formation of dechloroethylcyclophosphamide and the neurotoxic byproduct chloroacetaldehyde (B151913). nih.govresearchgate.net This side-chain oxidation is primarily mediated by CYP3A4, with a smaller contribution from CYP2B6. pharmgkb.org
Studies using human liver microsomes have shown that CYP3A4 is the main enzyme responsible for the N-dechloroethylation of cyclophosphamide, accounting for approximately 96% of this metabolic reaction. bu.edu For the related compound ifosfamide (B1674421), CYP3A4 also plays a major role in N-dechloroethylation, with CYP2B6 contributing significantly, depending on its expression level in the liver. bu.edu Research with rat hepatic microsomes has also been crucial in understanding the fundamental metabolic processes of cyclophosphamide. nih.gov
The S9 fraction from mouse liver has been used to study the metabolism of other nitrogen mustards, such as spirohydantoin mustard, demonstrating the utility of this in vitro system in identifying nonpolar alkylating metabolites. researchgate.net
Table 1: Key Findings from Liver Microsomal and S9 Fraction Studies
| In Vitro System | Parent Compound | Key Metabolic Pathway Investigated | Primary Enzymes Implicated | Key Finding |
|---|---|---|---|---|
| Human Liver Microsomes | Cyclophosphamide | N-dechloroethylation | CYP3A4, CYP2B6 | CYP3A4 is the major catalyst for N-dechloroethylation. bu.edu |
| Human Liver Microsomes | Cyclophosphamide | 4-hydroxylation and N-dechloroethylation (DCCY formation) | CYP2C9, CYP3A4/5 | CYP3A4/5 are the major isoforms for DCCY formation at high concentrations. nih.gov |
| Human Liver Microsomes | Ifosfamide | N-dechloroethylation | CYP3A4, CYP2B6 | CYP3A4 catalyzes ~70% of N-dechloroethylation, with CYP2B6 contributing the rest. bu.edu |
| Rat Hepatic Microsomes | Cyclophosphamide | General Metabolism | Not specified | Established the role of liver microsomes in cyclophosphamide metabolism. nih.gov |
| Mouse Liver S9 Fraction | Spirohydantoin Mustard | Metabolite Identification | Not specified | Successfully identified a nonpolar alkylating metabolite. researchgate.net |
To pinpoint the specific enzymes responsible for metabolic conversions, researchers utilize recombinant enzyme systems. These systems express a single, purified enzyme, allowing for a definitive assessment of its catalytic activity towards a specific substrate.
The use of cDNA-expressed human P450 isozymes has confirmed the roles of various CYPs in the metabolism of cyclophosphamide and ifosfamide. For instance, studies with a panel of fifteen human P450 cDNAs expressed in a baculovirus system demonstrated that CYP3A4 has the highest N-dechloroethylation activity for both cyclophosphamide and ifosfamide. bu.edu CYP2B6 also showed significant N-dechloroethylation activity towards ifosfamide. bu.edu
Further investigations with recombinant enzymes have detailed the stereoselectivity of these reactions. For ifosfamide, recombinant CYP2B6 was found to primarily catalyze the formation of (S)-3-dechloroethyl-ifosfamide and (S)-2-dechloroethyl-ifosfamide, while CYP3A4/5 were mainly responsible for producing (R)-2-dechloroethyl-ifosfamide and (R)-3-dechloroethyl-ifosfamide. nih.gov This highlights the ability of recombinant systems to dissect complex metabolic pathways.
Table 2: Insights from Recombinant Enzyme System Studies
| Recombinant Enzyme | Substrate | Metabolic Reaction | Key Finding |
|---|---|---|---|
| Human CYP3A4 | Cyclophosphamide, Ifosfamide | N-dechloroethylation | Exhibits the highest N-dechloroethylation activity for both compounds. bu.edu |
| Human CYP2B6 | Ifosfamide | N-dechloroethylation | Shows high N-dechloroethylation activity, particularly for the (S)-enantiomer. bu.edunih.gov |
| Human CYP2C9, CYP3A4/5 | Cyclophosphamide | 4-hydroxylation | CYP2C9 is involved at low substrate concentrations, while CYP3A4/5 are active at higher concentrations. nih.gov |
| Human CYP3A4/5 | (R)- and (S)-Ifosfamide | N-dechloroethylation | Primarily responsible for the formation of (R)-2-DCE-IFF and (R)-3-DCE-IFF. nih.gov |
Isolated hepatocytes provide a more physiologically relevant in vitro model, as they contain a full complement of metabolic enzymes and cofactors. While specific studies focusing solely on this compound in isolated hepatocytes are not detailed in the provided search results, the use of hepatocytes for studying parent compounds like cyclophosphamide is established. For example, single administrations of cyclophosphamide have been shown to cause significant ultrastructural changes in hepatocytes, indicating metabolic activity and cellular response. researchgate.net The use of isolated hepatocytes from rats has been suggested as a valuable tool for detecting the mutagenic potential of compounds that require metabolic activation. researchgate.net This model allows for the investigation of both Phase I and Phase II metabolic pathways in an intact cellular environment.
In Vivo Animal Models for Metabolite Disposition Research (non-clinical outcomes)
In vivo animal models are indispensable for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound and its metabolites in a whole-organism context.
Rodent models, particularly rats and mice, are frequently used in preclinical research to study the in vivo disposition of drugs. Studies in Osborne-Mendel rats have been conducted to determine the disposition of related compounds, showing retention in tissues like fat, liver, and intestine. researchgate.net The metabolism of cyclophosphamide has been extensively studied in rats, laying the groundwork for understanding the disposition of its metabolites. nih.gov
Comparative studies in rodent models can reveal species-specific differences in metabolism. For instance, the metabolic profile of a compound in mouse liver microsomes can differ from that in rat liver microsomes, which can have implications for extrapolating data to humans. mdpi.com In the context of this compound, rodent models have been used to assess its biological effects, such as mutagenicity, in comparison to its bifunctional counterpart, phosphoramide mustard. researchgate.netresearchgate.netresearchgate.net These studies provide insights into how the structural difference (monofunctional vs. bifunctional) affects its interaction with biological systems in vivo.
Non-rodent models, such as canines and porcines, are often used in later stages of preclinical development due to their physiological similarities to humans. These models can provide valuable mechanistic insights into a compound's disposition. For example, studies in dogs have been part of the preclinical evaluation of related compounds like isophosphoramide mustard, assessing its suitability for different administration protocols. researchgate.net The comparative metabolism of drugs has also been investigated in dog liver microsomes, which can reveal different patterns of metabolite formation compared to rodents. mdpi.com While specific studies on the disposition of this compound in canine or porcine models are not prominently featured in the search results, the use of these models for analogous compounds underscores their importance in providing a more comprehensive understanding of metabolic pathways and pharmacokinetics before human trials. researchgate.netresearchgate.net
Synthetic Chemistry of Dechloroethyl Phosphoramide Mustard for Research Applications
Laboratory Synthesis Routes and Methodologies
The laboratory synthesis of dechloroethyl phosphoramide (B1221513) mustard and its analogs for research applications typically involves the phosphorylation of an appropriate amine precursor. While direct, de novo synthesis of dechloroethyl phosphoramide mustard is not extensively detailed in the literature as a primary synthetic target, its formation as a metabolite of cyclophosphamide (B585) and ifosfamide (B1674421) has led to the development of synthetic routes for related dechloroethylated compounds, particularly for use as analytical standards.
A common strategy for creating phosphoramide mustards involves the reaction of phosphoryl chloride (POCl₃) with the desired amine(s) in a controlled manner. For a dechloroethylated analog, a plausible synthetic route would involve the reaction of phosphoryl chloride with one equivalent of an amine containing a single 2-chloroethyl group and another amine component.
More specifically, the synthesis of deuterated dechloroethylcyclophosphamide, a cyclic analog, has been reported and provides insight into the methodologies that could be adapted. This synthesis was achieved through a one-pot reaction of [2,2,3,3-²H₄]-3-aminopropanol with phosphoryl chloride and 2-chloroethylamine hydrochloride. nih.gov This approach highlights the use of a protected or specifically synthesized amino alcohol to construct the oxazaphosphorine ring system characteristic of cyclophosphamide metabolites.
For non-cyclic dechloroethyl phosphoramide mustards, a general synthesis could be envisioned by reacting N-(2-chloroethyl)phosphoramidic dichloride with a suitable amine. The synthesis of related phosphoramide mustards has been achieved by reacting bis(2-chloroethyl)phosphoramidic dichloride with various amines in the presence of a base like triethylamine to scavenge the liberated HCl. By analogy, a mono(2-chloroethyl)phosphoramidic dichloride could serve as a key intermediate.
The table below summarizes a general synthetic approach for phosphoramide mustards, which can be conceptually adapted for a dechloroethyl analog.
| Step | Reagent 1 | Reagent 2 | Base | Solvent | Key Transformation |
| 1 | Phosphoryl chloride (POCl₃) | Amine (e.g., R-NH₂) | Triethylamine | Dichloromethane | Formation of a phosphoramidic dichloride |
| 2 | Phosphoramidic dichloride | Second Amine (e.g., R'-NH₂) | Triethylamine | Dichloromethane | Formation of the final phosphoramide |
Purification and Characterization for Reference Standard Preparation
The preparation of this compound as a reference standard necessitates high purity, which is typically achieved through chromatographic techniques. Following synthesis, the crude reaction mixture is often subjected to column chromatography on silica gel to separate the desired product from starting materials, byproducts, and any remaining reagents.
For more precise purification, especially for quantitative applications, high-performance liquid chromatography (HPLC) is employed. The choice of stationary and mobile phases depends on the polarity of the specific this compound analog.
Once purified, the compound's identity and purity must be rigorously confirmed. A combination of spectroscopic techniques is used for this characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR are essential for elucidating the molecular structure. ¹H and ¹³C NMR provide information about the carbon-hydrogen framework, while ³¹P NMR is particularly informative for phosphorus-containing compounds, confirming the formation of the phosphoramidate linkage and providing information about its chemical environment.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further corroborate the proposed structure. nih.govnih.gov Gas chromatography-mass spectrometry (GC-MS) has also been utilized for the analysis of dechloroethylated cyclophosphamide metabolites. nih.gov
The table below outlines the typical analytical techniques used for the characterization of phosphoramide mustards.
| Analytical Technique | Information Obtained |
| ¹H NMR | Proton environment, number of protons, coupling constants |
| ¹³C NMR | Carbon skeleton of the molecule |
| ³¹P NMR | Confirmation of phosphorus environment and oxidation state |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern |
| High-Resolution MS (HRMS) | Exact mass and elemental composition |
| HPLC | Purity assessment and quantification |
Development of Labeled Analogs for Isotope Tracing Studies
Isotopically labeled analogs of this compound are invaluable tools for metabolic and pharmacokinetic studies. These labeled compounds allow researchers to trace the fate of the molecule in biological systems without altering its chemical properties. Deuterium (²H or D) and Carbon-13 (¹³C) are the most commonly used stable isotopes for this purpose.
The synthesis of deuterium-labeled dechloroethylcyclophosphamides has been reported, providing a clear example of the development of such analogs. nih.govresearchgate.net These syntheses utilize labeled starting materials to introduce the isotope at a specific position in the molecule.
For instance, the synthesis of [4,4,5,5-²H₄]-2-dechloroethylcyclophosphamide was achieved using [2,2,3,3-²H₄]-3-aminopropanol as the labeled precursor. nih.govresearchgate.net This aminopropanol was then reacted in a one-pot synthesis with phosphoryl chloride and unlabeled 2-chloroethylamine hydrochloride to yield the desired d₄-labeled product. nih.govresearchgate.net A d₆-labeled analog was also synthesized using a similar strategy but with labeled 2-chloroethylamine hydrochloride. nih.gov
The general strategy for preparing isotopically labeled analogs involves:
Identifying a suitable labeled precursor: This is often the most critical step and depends on the desired position of the label.
Adapting the existing synthetic route: The synthesis is then carried out using the labeled precursor in place of its unlabeled counterpart.
Purification and characterization: The final labeled compound is purified and its isotopic enrichment and purity are confirmed, typically by mass spectrometry and NMR.
The development of these labeled analogs is crucial for isotope tracing studies, which employ techniques like mass spectrometry to track the metabolic fate of the compound of interest. mdpi.comnih.govnih.govimmune-system-research.com
The following table provides examples of deuterated precursors used in the synthesis of labeled dechloroethylcyclophosphamide. nih.govresearchgate.net
| Labeled Precursor | Resulting Labeled Product | Isotopic Label |
| [2,2,3,3-²H₄]-3-aminopropanol | [4,4,5,5-²H₄]-2-dechloroethylcyclophosphamide | d₄ |
| Labeled 2-chloroethylamine hydrochloride | [α,α-²H₂]-2-dechloroethylcyclophosphamide (conceptual) | d₂ |
Comparative Metabolomics and Systems Biology Perspectives
Relative Formation Across Species and Experimental Models
The formation of dechloroethyl phosphoramide (B1221513) mustard is a critical step in the metabolism of oxazaphosphorine drugs, particularly ifosfamide (B1674421). This process, known as N-dechloroethylation, exhibits significant variability across different species and experimental systems. The primary metabolic pathway for oxazaphosphorines involves hepatic cytochrome P450 (CYP) enzymes, which catalyze both the bioactivation (4-hydroxylation) and inactivation (N-dechloroethylation) pathways. pharmgkb.org
A major metabolic distinction between the isomers ifosfamide (IFO) and cyclophosphamide (B585) (CPA) lies in the extent of N-dechloroethylation. nih.gov For ifosfamide, this inactivation pathway is substantially more prominent, with approximately 25% to 60% of the drug undergoing this transformation, compared to only about 10% for cyclophosphamide. nih.gov This difference leads to a greater production of dechloroethylated metabolites, including dechloroethyl phosphoramide mustard, from ifosfamide.
In vivo studies have identified dechloroethylifosfamide and other related metabolites in various animal models. For instance, metabolism studies in mice treated with ifosfamide identified dechloroethylifosfamide in the blood. nih.gov Similarly, these metabolites were also found in the urine of dogs treated with ifosfamide. nih.gov Research using rats has also identified N-dechloroethylisophosphoramide mustard as a metabolite. nih.gov
Human metabolism shows a similar reliance on CYP enzymes, primarily CYP3A4 and CYP2B6, for oxazaphosphorine transformation. nih.gov CYP3A4 is the major enzyme responsible for the 4-hydroxylation of ifosfamide and also contributes to approximately 70% of its N-dechloroethylation in liver microsomes, with CYP2B6 accounting for about 25%. nih.gov Species-specific differences in the regulation of these enzymes, particularly through xenobiotic receptors like CAR and PXR, exist between humans and rodents, which can influence the metabolic profile. nih.gov
In vitro experimental models, such as genetically engineered cell lines, have been instrumental in dissecting these pathways. For example, Chinese hamster lung fibroblasts (V79 cells) engineered to express specific cytochrome P450 enzymes like CYP2B1 have been used to study the metabolism and genotoxicity of cyclophosphamide and its metabolites in a controlled environment. nih.gov Such models allow for the investigation of the metabolic capabilities of individual enzymes without the complexities of a whole-organism system.
Table 1: Comparative Formation of Dechloroethylated Metabolites Across Species and Models
| Species/Model | Parent Compound | Key Dechloroethylated Metabolites Identified | Primary Enzymes Involved | Reference |
|---|---|---|---|---|
| Human | Ifosfamide | Dechloroethylifosfamide, Chloroethylamine | CYP3A4, CYP2B6, CYP3A5 | nih.gov |
| Mouse | Ifosfamide | Dechloroethylifosfamide | Not specified | nih.gov |
| Dog | Ifosfamide | Dechloroethylifosfamide | Not specified | nih.gov |
| Rat | Ifosfamide | N-Dechloroethylisophosphoramide mustard | Not specified | nih.gov |
| In Vitro (V79 cells) | Cyclophosphamide | N/A (focus on activation) | CYP2B1 (engineered) | nih.gov |
Influence of Enzyme Induction or Inhibition on this compound Formation in Research Systems
The rate of this compound formation is directly influenced by the activity of cytochrome P450 enzymes, which can be modulated by inducers or inhibitors. Both cyclophosphamide and ifosfamide are known to induce their own metabolism, a phenomenon termed auto-induction. nih.gov This process can, to some extent, counteract the saturation of the metabolic activation pathway seen at high doses. nih.gov The induction is primarily mediated by the activation of orphan nuclear receptors, such as the pregnane (B1235032) X receptor (PXR), which in turn upregulates the expression of CYP genes. pharmgkb.org
Selective induction of the activation pathway or inhibition of the inactivation (N-dechloroethylation) pathway has been a research goal, though it has not been conclusively demonstrated in clinical practice. nih.gov However, research systems provide a platform to study these effects. For instance, the differential roles of CYP2B6 and CYP3A4 are evident; CYP2B6 selectively activates cyclophosphamide over ifosfamide and has a minimal effect on CPA N-dechloroethylation. nih.gov In contrast, CYP3A4 is a key player in both the activation and N-dechloroethylation of ifosfamide. nih.gov This suggests that selective induction or inhibition of these isozymes could skew the metabolic balance.
Studies on enzyme inhibition provide further insight. For example, research on the co-administration of carmustine (B1668450) (BCNU) with cyclophosphamide hypothesized that BCNU or its degradation products could inhibit aldehyde dehydrogenase 1 (ALDH1). nih.gov This enzyme is crucial for detoxifying aldophosphamide (B1666838) to carboxyphosphamide. wikipedia.org The study found that BCNU was a competitive inhibitor of ALDH1, and this inhibition could potentially alter the subsequent metabolic cascade. nih.gov While this study focuses on a different part of the metabolic pathway, it illustrates the principle that inhibiting a key enzyme can significantly alter the profile of downstream metabolites.
Table 2: Key Enzymes and Modulators in Oxazaphosphorine Metabolism
| Enzyme | Function | Inducers/Activators | Inhibitors | Reference |
|---|---|---|---|---|
| CYP3A4 | 4-hydroxylation (activation) & N-dechloroethylation (inactivation) of IFO & CPA | Rifampicin, PXR/CAR agonists | Ketoconazole, other azole antifungals | nih.gov |
| CYP2B6 | 4-hydroxylation (activation) of CPA & IFO, minor N-dechloroethylation of IFO | Phenobarbital, CAR agonists | Thiotepa | nih.gov |
| ALDH1 | Detoxification of aldophosphamide/aldoifosfamide | Not specified | Carmustine (BCNU), Disulfiram | nih.govwikipedia.org |
Integration with Broader Metabolomic Profiling of Oxazaphosphorine Metabolism
The study of this compound formation is best understood within the comprehensive framework of metabolomics. Modern analytical techniques, such as UPLC-ESI-QTOFMS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry), enable the simultaneous identification and quantification of a wide array of metabolites from biological samples. nih.gov This systems biology approach provides a global snapshot of the metabolic fate of a parent drug, moving beyond the analysis of a single pathway.
Metabolomic profiling of oxazaphosphorine metabolism has confirmed that a key difference between cyclophosphamide and ifosfamide is the number and abundance of metabolites derived from the N-dechloroethylation of the side-chain. nih.gov For ifosfamide, this pathway is significantly more active, leading to a complex mixture of dechloroethylated products alongside the therapeutically active mustards. nih.govnih.gov
Table 3: Partial List of Metabolites Identified in Oxazaphosphorine Profiling Studies
| Parent Compound | Metabolite | Metabolic Pathway | Reference |
|---|---|---|---|
| Cyclophosphamide | 4-hydroxycyclophosphamide (B600793) | Activation | nih.gov |
| Cyclophosphamide | Aldophosphamide | Activation | nih.gov |
| Cyclophosphamide | Phosphoramide mustard | Activation | nih.govnih.gov |
| Cyclophosphamide | Carboxyphosphamide | Inactivation | nih.gov |
| Cyclophosphamide | Dechloroethylcyclophosphamide | Inactivation | nih.gov |
| Ifosfamide | 4-hydroxyifosfamide | Activation | nih.gov |
| Ifosfamide | Aldoifosfamide | Activation | nih.gov |
| Ifosfamide | Ifosforamide mustard | Activation | nih.gov |
| Ifosfamide | Dechloroethylifosfamide | Inactivation | nih.gov |
| Ifosfamide | N-Dechloroethylisophosphoramide mustard | Inactivation | nih.gov |
| Ifosfamide | 2,3-Didechloroethylifosfamide | Inactivation | nih.gov |
Future Research Directions for Dechloroethyl Phosphoramide Mustard
Elucidation of Novel Enzymatic Pathways for Formation or Degradation
The formation of dechloroethyl phosphoramide (B1221513) mustard is predominantly catalyzed by cytochrome P450 (CYP) enzymes. nih.gov For cyclophosphamide (B585), CYP3A4 is the principal enzyme responsible for N-dechloroethylation, accounting for up to 95% of this reaction. nih.gov In the case of ifosfamide (B1674421), which undergoes more extensive dechloroethylation than cyclophosphamide, CYP3A4 and CYP2B6 are major contributors to this inactivation pathway. nih.govnih.gov
Future research aims to move beyond these well-characterized pathways to identify other, potentially novel, enzymatic contributors. While the role of CYPs is dominant, the full spectrum of enzymes capable of catalyzing or degrading dechloroethyl phosphoramide mustard is not completely understood. Research is needed to explore minor or alternative pathways that could become significant in specific patient populations or under certain therapeutic conditions. This includes investigating the roles of other CYP isoforms that may have a lesser, yet clinically relevant, contribution. Furthermore, understanding the enzymatic pathways responsible for any subsequent degradation of this compound itself is an under-explored area that could reveal new detoxification mechanisms.
| Enzyme Family | Specific Isoforms | Role in Dechloroethylation | Parent Compound |
| Cytochrome P450 (CYP) | CYP3A4, CYP2B6 | Primary formation pathway | Ifosfamide |
| Cytochrome P450 (CYP) | CYP3A4 | Primary formation pathway | Cyclophosphamide |
| Cytochrome P450 (CYP) | CYP3A5, CYP3A7 | Minor formation pathway | Cyclophosphamide |
This table summarizes the primary and minor enzymatic pathways currently identified in the formation of this compound from its parent compounds.
Advanced Analytical Techniques for Low-Level Detection and Imaging in Research
A precise understanding of the metabolic fate of oxazaphosphorines requires highly sensitive and specific analytical methods to quantify the parent drug and its various metabolites in biological matrices. Future research will focus on the development and application of advanced analytical techniques for the low-level detection of this compound.
Current methods, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), have been successfully developed for the simultaneous quantification of cyclophosphamide and its dechloroethylated metabolite in human plasma and urine. nih.govresearchgate.net These methods offer high sensitivity, with limits of quantification (LOQ) as low as 1-20 ng/mL, and rapid analysis times. nih.govresearchgate.net
The next frontier in analytical research includes:
Higher Sensitivity Assays: Developing methods with even lower detection limits to study metabolite formation in specific tissues or in patient populations with low metabolic turnover.
Metabolite Imaging: Implementing mass spectrometry imaging (MSI) techniques to visualize the spatial distribution of this compound within tissues. This could provide critical insights into sites of formation and potential accumulation, helping to correlate metabolite presence with localized toxicity.
Adduct Quantification: Creating novel procedures to measure stable biomarkers of exposure, such as adducts formed between metabolites and macromolecules like hemoglobin. This approach has been validated for the active metabolite, phosphoramide mustard, and could be adapted for dechloroethylated species to provide a measure of cumulative exposure.
Role in Gene-Directed Enzyme Prodrug Therapy (GDEPT) Research (as a non-activating pathway product)
Gene-Directed Enzyme Prodrug Therapy (GDEPT) is a cancer treatment strategy that involves delivering a gene encoding a drug-metabolizing enzyme to tumor cells. nih.gov These cells then gain the ability to convert a systemically administered, non-toxic prodrug into a potent cytotoxic agent locally within the tumor. For oxazaphosphorines like cyclophosphamide, the goal of P450-based GDEPT is to introduce a CYP gene (e.g., CYP2B6) into cancer cells to drive the therapeutic activation pathway (4-hydroxylation) and generate the active phosphoramide mustard in situ. deakin.edu.aunih.gov
In this context, the formation of this compound represents a competing, non-activating pathway that reduces the efficiency of the therapy. deakin.edu.au It is an undesirable byproduct because it diverts the prodrug away from the intended therapeutic cascade.
Future GDEPT research focuses on:
Enzyme Selection and Engineering: Identifying or creating mutant CYP enzymes that exhibit a high preference for 4-hydroxylation over N-dechloroethylation. The goal is to maximize the production of the active metabolite while minimizing the formation of inactive dechloroethylated products.
Prodrug Design: Synthesizing novel oxazaphosphorine analogues that are poor substrates for the N-dechloroethylation pathway but are still efficiently activated by the GDEPT enzyme. nih.gov
Pathway Analysis: Using GDEPT systems to study the fundamental mechanisms of oxazaphosphorine metabolism. By controlling the expression of specific enzymes in a cellular context, researchers can precisely dissect the factors that favor activation versus inactivation.
Development of Mechanistic Computational Models for Oxazaphosphorine Metabolism Fluxes
The metabolic network of oxazaphosphorines is complex, involving multiple competing pathways, enzyme saturation, and auto-induction of metabolism. nih.gov Mechanistic computational models are powerful tools to simulate and predict the flow, or flux, of metabolites through these different pathways. While early mathematical models have been developed, there is a significant need for more sophisticated, mechanism-based models.
Future research in this area will involve creating multiscale models that can:
Integrate kinetic data for all major metabolic enzymes (e.g., CYP3A4, CYP2B6, ALDHs).
Simulate the balance between the activation pathway (4-hydroxylation) and the inactivation pathway (N-dechloroethylation) under various conditions.
Incorporate the effects of drug transporters on the uptake and efflux of the parent drug and its metabolites in the liver and tumor cells. deakin.edu.au
Predict how genetic polymorphisms or co-administration of other drugs might shift the metabolic flux, leading to either increased efficacy or toxicity.
Utilize finite element (FE) modeling approaches to simulate drug and metabolite distribution within specific tissues or organs, providing a more dynamic picture of metabolic processing.
Investigation of Non-Cytochrome P450 Contributing Pathways to Dechloroethylation
While CYPs are the established mediators of oxazaphosphorine dechloroethylation, the potential contribution of other enzyme systems remains an open area of investigation. In drug metabolism generally, numerous non-CYP enzymes, such as flavin-containing monooxygenases (FMOs), aldehyde oxidases (AO), and various hydrolases, play significant roles. evotec.combioivt.comtechnologynetworks.com
The deliberate design of new drug candidates to avoid CYP metabolism has led to an increased appreciation for the role of these other enzyme systems. Future research should systematically investigate whether any non-CYP enzymes contribute to the dechloroethylation of ifosfamide or cyclophosphamide. This exploratory work would likely involve:
In vitro screening assays using a panel of recombinant human non-CYP enzymes.
Pharmacological inhibition studies in human liver microsomes and other subcellular fractions using specific inhibitors for non-CYP enzyme classes to see if metabolite formation is affected.
Metabolomic studies in cellular systems where specific CYP enzymes have been knocked out to unmask potential minor contributions from other pathways.
Exploring the Interplay between Dechloroethylation and Other Detoxification Pathways in Research Systems
N-dechloroethylation is just one of several detoxification pathways for oxazaphosphorines. A major alternative route for detoxification occurs after the activation step; the intermediate aldophosphamide (B1666838) can be oxidized by aldehyde dehydrogenases (ALDHs) to the non-toxic carboxyphosphamide. deakin.edu.au Additionally, various metabolites can be conjugated with glutathione (B108866) (GSH) in reactions that can be catalyzed by glutathione S-transferases (GSTs). deakin.edu.au
These pathways are interconnected, and the flux through one can influence the others. For example, high activity in the N-dechloroethylation pathway reduces the amount of parent drug available for the activation/ALDH-detoxification route. Conversely, saturation or inhibition of the ALDH pathway could potentially shunt more of the parent compound towards CYP-mediated pathways, including dechloroethylation.
Future research will focus on elucidating this interplay by:
Investigating how genetic polymorphisms in one pathway's enzymes (e.g., ALDH1A1) affect the metabolic flux through the dechloroethylation pathway.
Using multi-omics approaches in research systems to understand how the expression and activity of CYPs, ALDHs, and GSTs are co-regulated and how this network responds to oxazaphosphorine exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
